3-(3-Methylphenyl)picolinic acid
Overview
Description
3-(3-Methylphenyl)picolinic acid is an organic compound with the molecular formula C13H11NO2 It is a derivative of picolinic acid, where the pyridine ring is substituted with a 3-methylphenyl group
Mechanism of Action
Target of Action
The primary target of 3-(3-Methylphenyl)picolinic acid is zinc finger proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
This compound interacts with its targets by binding to zinc finger proteins. This binding changes their structures and disrupts zinc binding, thereby inhibiting their function .
Biochemical Pathways
This compound is a metabolite of tryptophan . It plays a key role in zinc transport . The disruption of zinc binding in zinc finger proteins can affect various biochemical pathways, particularly those involved in viral replication and packaging .
Result of Action
The binding of this compound to zinc finger proteins and the subsequent disruption of zinc binding result in the inhibition of these proteins’ functions . This can have various molecular and cellular effects, depending on the specific roles of the affected proteins. For instance, it has been shown to have anti-viral effects in vitro and in vivo .
Biochemical Analysis
Biochemical Properties
3-(3-Methylphenyl)picolinic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with zinc finger proteins, which are involved in various cellular processes, including gene expression and DNA repair. The compound binds to these proteins, altering their structure and function. Additionally, this compound has been shown to inhibit certain enzymes, such as dehydrogenases, which play a role in metabolic pathways .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to affect the expression of genes involved in immune responses and inflammation. It also impacts cellular metabolism by inhibiting key enzymes, leading to altered metabolic flux and changes in metabolite levels .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound binds to zinc finger proteins, disrupting their ability to bind zinc and altering their function. This inhibition affects various cellular processes, including viral replication and immune responses. Additionally, this compound inhibits enzyme activity by binding to the active sites of enzymes, preventing substrate binding and subsequent catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under certain conditions, but it can degrade over extended periods. Studies have shown that the compound’s antiviral activity remains effective for a specific duration before degradation reduces its efficacy. Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as antiviral activity and modulation of immune responses. At higher doses, toxic or adverse effects have been observed, including cellular toxicity and disruption of normal cellular functions. These threshold effects highlight the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as dehydrogenases and monooxygenases, which play roles in the catabolism of aromatic compounds. The compound’s involvement in these pathways leads to changes in metabolic flux and alterations in metabolite levels. Additionally, this compound can be metabolized into various intermediates, which further participate in biochemical reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it exerts its effects. The compound’s distribution is influenced by factors such as cellular uptake mechanisms and binding affinities to transport proteins .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the nucleus, where it interacts with zinc finger proteins and influences gene expression. The compound’s localization to specific subcellular sites is essential for its role in modulating cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylphenyl)picolinic acid can be achieved through several methods. One common approach is the Suzuki–Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated picolinic acid under palladium catalysis . The reaction typically requires a base, such as potassium carbonate, and is carried out in an organic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methylphenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
3-(3-Methylphenyl)picolinic acid has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis studies.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block in drug synthesis.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in chemical manufacturing.
Comparison with Similar Compounds
Similar Compounds
Picolinic acid: The parent compound, lacking the 3-methylphenyl substitution.
3-(4-Methylphenyl)picolinic acid: Similar structure with the methyl group at the 4-position of the phenyl ring.
2-(3-Methylphenyl)picolinic acid: The methylphenyl group is attached to the 2-position of the pyridine ring.
Uniqueness
3-(3-Methylphenyl)picolinic acid is unique due to the specific positioning of the 3-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to different interactions with molecular targets and distinct properties compared to its analogs.
Properties
IUPAC Name |
3-(3-methylphenyl)pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-9-4-2-5-10(8-9)11-6-3-7-14-12(11)13(15)16/h2-8H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKWZGHVZHLTFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(N=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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